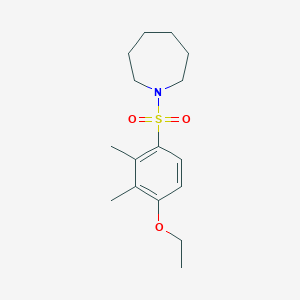![molecular formula C13H15ClN2O3S B245435 2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)
2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether, also known as CISP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether involves the inhibition of target enzymes through the formation of covalent bonds with the active site residues. This results in the disruption of enzyme function and subsequent downstream effects on biochemical pathways.
Biochemical and Physiological Effects:
2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activity. It has also been shown to have potential applications in the treatment of metabolic disorders, such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether is its potency and specificity towards target enzymes, making it a valuable tool for studying enzyme function and downstream effects on biochemical pathways. However, its potential toxicity and limited solubility in water can pose challenges for lab experiments.
Orientations Futures
There are several potential future directions for 2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether research, including the development of more potent and selective inhibitors, the investigation of its potential applications in drug delivery systems, and the exploration of its effects on other biological systems, such as the immune system.
In conclusion, 2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory activity against a range of enzymes, as well as its various biochemical and physiological effects, make it a valuable tool for studying enzyme function and downstream effects on biochemical pathways. However, its potential toxicity and limited solubility in water can pose challenges for lab experiments, and further research is needed to explore its full potential in various fields of scientific research.
Méthodes De Synthèse
2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether can be synthesized using a multi-step process involving the reaction of 2-chloro-5-nitrobenzenesulfonamide with 4-methylimidazole, followed by the reduction of the resulting nitro compound and subsequent etherification with propyl bromide. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrases, proteases, and kinases, making it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C13H15ClN2O3S |
|---|---|
Poids moléculaire |
314.79 g/mol |
Nom IUPAC |
1-(4-chloro-3-propoxyphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C13H15ClN2O3S/c1-3-6-19-13-7-11(4-5-12(13)14)20(17,18)16-8-10(2)15-9-16/h4-5,7-9H,3,6H2,1-2H3 |
Clé InChI |
MUXVDPPTTZFKCI-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2)C)Cl |
SMILES canonique |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)


![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)



![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)

